molecular formula C12H10BrFN2O B3208957 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone CAS No. 1056050-24-8

2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Cat. No.: B3208957
CAS No.: 1056050-24-8
M. Wt: 297.12 g/mol
InChI Key: RUKFUJMCOFCBKE-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone ( 1056050-24-8) is a high-purity chemical building block with a molecular weight of 297.12 g/mol and the molecular formula C12H10BrFN2O . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly as a key intermediate in the synthesis of novel heterocyclic compounds. The structure features a bromo-ethanone group attached to a phenyl ring that is further substituted with a fluorine atom and a 4-methylimidazole group, making it a versatile precursor for the development of potential enzyme inhibitors . Research indicates that analogs of 4-phenyl-imidazole, such as this compound, are explored as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is a promising therapeutic target in oncology for the treatment of cancer . The reactive α-bromo-ketone moiety allows for further functionalization, typically through nucleophilic substitution or cyclization reactions, to create more complex molecules for biological evaluation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O/c1-8-6-16(7-15-8)11-3-2-9(4-10(11)14)12(17)5-13/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKFUJMCOFCBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted ethanones, alcohols, and various imidazole derivatives[4][4] .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromoethanones with Imidazole Moieties

Table 1: Key Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
Target Compound 1056050-24-8 C₁₂H₁₀BrFN₂O 297.127 3-F, 4-(4-Me-imidazole) Reference standard
2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone 810662-38-5 C₁₂H₁₁BrN₂O 279.13 4-(4-Me-imidazole) Lacks fluorine at 3-position; lower molecular weight
2-Bromo-1-(4-imidazol-1-yl-phenyl)-ethanone 110668-69-4 C₁₁H₉BrN₂O 273.11 4-imidazole No methyl on imidazole or fluorine; simpler structure

Key Observations :

  • Fluorine Substitution: The target compound’s 3-fluoro group increases electrophilicity at the ethanone carbon compared to non-fluorinated analogs, enhancing reactivity in nucleophilic substitutions .

Bromo-Fluorophenyl Ethanones Without Imidazole

Table 2: Simplified Analogs with Halogen Substitutions
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents
2-Bromo-1-(4-fluorophenyl)ethanone 655-15-2 C₈H₆BrFO 217.04 4-F
2-Bromo-1-(2-fluorophenyl)ethanone 88675-31-4 C₈H₆BrFO 217.04 2-F

Comparison :

  • They are simpler intermediates in Suzuki couplings or Grignard reactions .
  • The target compound’s imidazole moiety provides a pharmacophoric element absent in these analogs, making it more relevant in drug discovery .

Benzimidazole and Heterocyclic Derivatives

  • Structural Difference : A benzimidazole replaces the imidazole, introducing a fused benzene ring.
  • Impact : Increased aromaticity may enhance UV absorbance but reduce solubility in aqueous media compared to the target compound.

Biological Activity

Overview

2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its structure includes a bromoethanone moiety, a fluorophenyl group, and a methylimidazole ring, which together contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyDetails
IUPAC Name 2-bromo-1-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]ethanone
CAS Number 1056050-24-8
Molecular Formula C₁₂H₁₀BrFN₂O
Molecular Weight 297.12 g/mol
InChI Key RUKFUJMCOFCBKE

The biological activity of 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions in enzyme active sites, leading to inhibition. This property is crucial in the development of enzyme inhibitors for therapeutic applications.
  • Receptor Binding : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Case Studies

  • Preclinical Studies on Related Compounds : A study on imidazole derivatives indicated promising results in inhibiting bacterial growth, suggesting that 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone could exhibit similar effects .
  • Structure–Activity Relationship (SAR) : SAR analyses have shown that the presence of halogenated phenyl groups enhances biological activity. The fluorine atom in this compound may contribute to increased lipophilicity and improved interaction with biological targets .

Therapeutic Applications

The potential applications of 2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone include:

  • Drug Development : As a building block in the synthesis of novel pharmaceuticals, particularly those targeting infectious diseases.
  • Research Tool : Utilized in biochemical assays to study enzyme activity and receptor interactions.

Q & A

Q. Key Considerations :

  • Purification often requires column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) to achieve >95% purity .

How can the molecular structure of this compound be confirmed using X-ray crystallography?

Basic Research Question
Methodology :

Crystal Growth : Dissolve the compound in a solvent (e.g., ethyl acetate) and allow slow evaporation to form single crystals .

Data Collection : Use a diffractometer (Cu-Kα radiation) to collect reflection data. Software like ORTEP-3 can visualize thermal ellipsoids and bond angles .

Refinement : Refine the structure using programs like SHELXL. Example parameters:

  • R-factor: <0.05
  • C-C bond lengths: 1.48–1.52 Å (ethanone group)
  • Dihedral angles: Confirm planarity of the imidazole-phenyl system .

Advanced Tip : Discrepancies in crystallographic data (e.g., disordered bromine atoms) may require DFT computational validation .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key Techniques :

  • NMR :
    • ¹H NMR : Look for imidazole protons (δ 7.2–7.8 ppm) and ethanone carbonyl (δ 2.5–3.0 ppm).
    • ¹³C NMR : Confirm the bromoethanone carbon (δ 190–200 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass should match C₁₁H₉BrFNO (calc. 285.03 g/mol) .
  • FT-IR : Strong carbonyl stretch at ~1700 cm⁻¹ .

Advanced Application : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can researchers optimize reaction yields when introducing the 4-methylimidazole group?

Advanced Research Question
Challenges : Competing side reactions (e.g., dehalogenation or ring-opening) may reduce yields.
Optimization Strategies :

Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve imidazole solubility but may require inert atmospheres.

Temperature Control : Maintain 80–100°C to balance reactivity and stability .

Case Study : A 2025 study achieved 85% yield using Pd(OAc)₂/XPhos in toluene at 90°C .

How should contradictory biological activity data be analyzed for derivatives of this compound?

Advanced Research Question
Scenario : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria).
Methodological Approach :

Structural Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Bioassay Reproducibility : Test under standardized MIC (Minimum Inhibitory Concentration) protocols .

SAR Analysis : Compare substituent effects (e.g., replacing bromine with chlorine reduces lipophilicity) .

Example : A 2025 review noted that 3-fluoro substitution enhances membrane permeability but may reduce target binding affinity .

What computational tools are recommended for predicting the reactivity of this compound?

Advanced Research Question
Tools and Workflow :

DFT Calculations : Use Gaussian 16 to model electrophilic aromatic substitution (e.g., Fukui indices identify reactive sites) .

Molecular Docking : AutoDock Vina predicts binding to targets like cytochrome P450 or kinase enzymes.

MD Simulations : GROMACS evaluates stability in aqueous vs. lipid bilayer environments.

Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates for bromine displacement) .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
Framework :

Core Modifications : Vary substituents on the phenyl ring (e.g., -CF₃, -OCH₃) to assess electronic effects .

Bioisosteres : Replace the imidazole with triazole or thiazole to study heterocycle influence .

Pharmacophore Mapping : Identify critical motifs (e.g., bromoethanone for covalent binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone
Reactant of Route 2
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2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.